CPI-169 is a potent, selective, and reversible small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homologue 2 (EZH2). [, ] It acts as a competitive inhibitor, targeting the well-described GRL-0617 inhibitor binding pocket of EZH2. [] CPI-169 is often studied in its racemic form for research purposes. Research on CPI-169 is primarily focused on its potential as an anti-cancer agent, particularly in the context of hematological malignancies and solid tumors.
While the exact molecular structure of CPI-169 is not explicitly provided in the literature, it is described as structurally distinct from previously published chemotypes of EZH2 inhibitors. [] Analysis of related research suggests it is a 2-phenylthiophene-based molecule. [] Further structural insights can be gleaned from its competitive binding to the same pocket as GRL-0617, implying similarities in their binding interactions with EZH2. [, ]
CPI-169 exerts its primary effect by inhibiting the catalytic activity of EZH2, a histone lysine methyltransferase. [, , ] EZH2 is responsible for the trimethylation of lysine 27 on histone 3 (H3K27me3), a modification strongly associated with transcriptional repression. [] By blocking this activity, CPI-169 prevents the silencing of genes typically repressed by EZH2, potentially reactivating tumor suppressor genes and inducing apoptosis in cancer cells. [, ] Studies have shown that CPI-169 inhibits the catalytic activity of the PRC2 complex, of which EZH2 is a component, leading to reduced H3K27me3 levels. [] Furthermore, CPI-169 interacts with a region called the “BL2 groove” distal from the EZH2 active site. This interaction traps the conformationally flexible BL2 loop, hindering the binding of both viral and host protein substrates to EZH2. []
7.1. Cancer Research: CPI-169 has shown promising results in preclinical studies involving various cancer models:* Multiple Myeloma: CPI-169 demonstrates significant anti-tumor activity in multiple myeloma cell lines and xenograft models, inducing apoptosis and inhibiting tumor growth. [, ] Furthermore, it exhibits synergistic effects when combined with standard multiple myeloma treatments like lenalidomide, prednisolone, bortezomib, and HDAC inhibitors. []* Diffuse Large B-Cell Lymphoma (DLBCL): In DLBCL models, CPI-169 effectively inhibits the proliferation of EZH2 mutant cell lines and suppresses tumor growth in xenografts. [] Importantly, it displays synergistic anti-tumor effects when administered in combination with CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), a standard DLBCL treatment regimen. []
7.2. Viral Inhibition:* SARS-CoV-2: Research indicates that CPI-169 inhibits the papain-like protease (PLpro) of SARS-CoV-2, a crucial enzyme for viral replication and immune evasion. [, ] CPI-169 demonstrates antiviral activity by competing with GRL-0617, a known PLpro inhibitor, for binding to the enzyme. [] While promising, this area requires further investigation to fully elucidate its potential as an antiviral agent against SARS-CoV-2.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9